molecular formula C6H4Cl2N2 B11915814 4-Chloronicotinonitrile hydrochloride

4-Chloronicotinonitrile hydrochloride

Cat. No.: B11915814
M. Wt: 175.01 g/mol
InChI Key: CWICOGIYSMCICX-UHFFFAOYSA-N
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Description

4-Chloronicotinonitrile hydrochloride is an organic compound with the molecular formula C6H4Cl2N2. It is a derivative of nicotinonitrile, featuring a chlorine atom substituted at the 4-position of the pyridine ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloronicotinonitrile hydrochloride can be synthesized through several methods. One common approach involves the chlorination of nicotinonitrile. The reaction typically proceeds as follows:

    Starting Material: Nicotinonitrile (C6H4N2)

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloronicotinonitrile hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Reduction: Formation of 4-chloronicotinamines.

    Oxidation: Formation of 4-chloronicotinic acid or other oxidized derivatives.

Scientific Research Applications

4-Chloronicotinonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of drugs targeting specific receptors or enzymes.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloronicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile (3-cyanopyridine): A precursor to 4-chloronicotinonitrile hydrochloride, featuring a nitrile group at the 3-position.

    2-Chloronicotinonitrile: Similar structure but with the chlorine atom at the 2-position.

    4-Bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 4-position enhances its electrophilicity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

4-chloropyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H

InChI Key

CWICOGIYSMCICX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C#N.Cl

Origin of Product

United States

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